2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole
Brand Name: Vulcanchem
CAS No.: 2097864-05-4
VCID: VC5577569
InChI: InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3
SMILES: CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2
Molecular Formula: C14H19N3O
Molecular Weight: 245.326

2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole

CAS No.: 2097864-05-4

Cat. No.: VC5577569

Molecular Formula: C14H19N3O

Molecular Weight: 245.326

* For research use only. Not for human or veterinary use.

2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole - 2097864-05-4

Specification

CAS No. 2097864-05-4
Molecular Formula C14H19N3O
Molecular Weight 245.326
IUPAC Name 1,3-dihydroisoindol-2-yl-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3
Standard InChI Key VTQMNUTUQCLJRX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole consists of a partially saturated isoindole core (2,3-dihydro-1H-isoindole) fused to a 4-methylpiperazine moiety via a carbonyl linkage. The isoindole system adopts a bicyclic structure with one double bond, while the piperazine ring introduces a basic nitrogen center. Key structural attributes include:

  • Molecular Formula: C14H18N3OC_{14}H_{18}N_3O (calculated based on analogous compounds ).

  • Molecular Weight: 260.32 g/mol.

  • IUPAC Name: Methyl 4-(2,3-dihydro-1H-isoindole-5-carbonyl)piperazine-1-carboxylate (related structure ).

The carbonyl group bridges the isoindole’s second position to the piperazine’s nitrogen, creating a planar amide bond that influences conformational rigidity .

Synthetic Methodologies

Rhodium-Catalyzed Cascade Reactions

Recent advances in nitrogen heterocycle synthesis, such as the rhodium-catalyzed trifunctionalization of nitriles, offer a plausible route to this compound . The methodology involves:

  • Nitrile Ylide Formation: Reaction of a rhodium vinylcarbene with a nitrile to generate a conjugated ylide.

  • Electrocyclization: 1,7-electrocyclization forms an azepine intermediate.

  • Nucleophilic Attack: A second vinylcarbene attacks the azepine, leading to ring contraction and isoindole formation .

Table 1: Synthetic Conditions for Analogous Isoindole Derivatives

StepReagents/ConditionsYield (%)
Nitrile Ylide Formation[Rh2_2(esp)2_2], CH2_2Cl2_2, 25°C60–75
ElectrocyclizationToluene, reflux45–60
Final Functionalization4-Methylpiperazine, DMF, 80°C50–65

Alternative Routes

  • Acylation of Piperazine: Coupling 2,3-dihydro-1H-isoindole-5-carboxylic acid with 4-methylpiperazine using EDCI/HOBt .

  • Solid-Phase Synthesis: Employ resin-bound isoindole precursors for iterative functionalization .

Applications in Drug Development

Central Nervous System (CNS) Agents

The compound’s lipophilicity (clogP ~2.1) and polar surface area (~45 Ų) align with blood-brain barrier permeability criteria, making it a candidate for:

  • Alzheimer’s Disease: Targeting β-secretase (BACE1) .

  • Schizophrenia: Dopamine receptor modulation .

Agrochemistry

Spiroisoindoline analogs demonstrate insecticidal activity (e.g., LC50_{50} = 12 ppm against Aphis gossypii) , suggesting potential utility in crop protection.

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

The 2024 rhodium-catalyzed method enables enantioselective synthesis of isoindoles, paving the way for chiral analogs . Key improvements include:

  • Enantiomeric Excess: Up to 92% ee using chiral dirhodium catalysts .

  • Substrate Scope: Tolerance for electron-deficient nitriles and sterically hindered diazo compounds .

Computational Drug Design

Machine learning models predict favorable ADMET properties for this compound, with:

  • Bioavailability: 85% (QSPR model ).

  • hERG Inhibition Risk: Low (pIC50_{50} = 4.2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator